Kushenol M
Overview
Description
Kushenol M is a prenylated flavonoid isolated from the roots of the plant Sophora flavescens . This compound is known for its unique structure, which includes an isopentenyl and a lavandulyl group . This compound has been studied for its various biological activities, including anti-inflammatory and anti-cancer properties .
Mechanism of Action
Target of Action
Kushenol M, a flavonoid isolated from Sophora flavescens, has been identified as an inhibitor of cytochrome P450 (CYP) isoforms, particularly CYP3A4, in human liver microsomes . This suggests that the primary targets of this compound are the CYP enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
The interaction of this compound with its targets, the CYP enzymes, results in the inhibition of these enzymes. This inhibition can affect the metabolism of various substances within the body, potentially altering their effects .
Biochemical Pathways
The inhibition of CYP enzymes by this compound can affect multiple biochemical pathways. For instance, the inhibition of CYP3A4 can impact the metabolism of a wide range of drugs, as CYP3A4 is involved in the metabolism of more than half of all marketed drugs . The exact downstream effects would depend on the specific substances being metabolized by the inhibited CYP enzymes.
Pharmacokinetics
As a cyp inhibitor, this compound could potentially affect the bioavailability of other drugs by altering their metabolism .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific substances being metabolized by the CYP enzymes it inhibits. By inhibiting these enzymes, this compound can alter the metabolic pathways of these substances, potentially leading to changes in their effects .
Biochemical Analysis
Biochemical Properties
Kushenol M interacts with various biomolecules, primarily enzymes in the cytochrome P450 family. It has been found to inhibit the activity of CYP3A4, a key enzyme involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the CYP3A4 enzyme. By inhibiting this enzyme, this compound can potentially affect the metabolism of certain drugs and the synthesis of various lipids
Metabolic Pathways
This compound is involved in the cytochrome P450 metabolic pathway due to its inhibitory effect on the CYP3A4 enzyme . This could potentially affect the metabolic flux or metabolite levels of substances processed by this enzyme.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kushenol M is typically extracted from the dried roots of Sophora flavescens . The extraction process involves refluxing the dried roots in a suitable solvent, followed by purification using chromatographic techniques . The structure of this compound was established using advanced nuclear magnetic resonance techniques, including DEPT, 13C−1H COSY, and COLOC experiments .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its extraction and purification from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
Kushenol M undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavonoid structure into more saturated forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of prenylated flavonoids.
Biology: Exhibits anti-inflammatory and anti-cancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating inflammatory diseases and certain types of cancer.
Industry: Could be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Kushenol M is part of a group of prenylated flavonoids found in Sophora flavescens. Similar compounds include:
- Kushenol A
- Kushenol I
- Sophoraflavanone G
- Kurarinone
Uniqueness
This compound is unique due to its specific combination of isopentenyl and lavandulyl groups, which contribute to its distinct biological activities . Compared to other similar compounds, this compound has shown promising anti-inflammatory and anti-cancer properties .
Properties
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O7/c1-15(2)7-9-18(17(5)6)13-22-25(33)21(11-8-16(3)4)26(34)24-27(35)28(36)30(37-29(22)24)20-12-10-19(31)14-23(20)32/h7-8,10,12,14,18,28,30-34,36H,5,9,11,13H2,1-4,6H3/t18-,28+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIPWEKLJVRITL-XRRXVPKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC(CC=C(C)C)C(=C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C[C@@H](CC=C(C)C)C(=C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20906015 | |
Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20906015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101236-51-5 | |
Record name | Kushenol M | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101236-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kushenol M | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101236515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-6-(3-methylbut-2-en-1-yl)-8-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20906015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological targets of Kushenol M?
A1: Based on the provided research, this compound has been identified as a mechanism-based inhibitor of CYP3A4, a crucial enzyme involved in drug metabolism. [] This means that this compound can irreversibly inhibit CYP3A4 activity, potentially leading to drug interactions. Further research is needed to determine if this compound interacts with other biological targets.
Q2: Does Sophora flavescens extract, the source of this compound, affect other drug-metabolizing enzymes besides CYP3A4?
A2: Yes, research indicates that Sophora flavescens extract inhibits multiple cytochrome P450 (CYP) enzymes, including CYP2C8, CYP2C9, CYP2C19, CYP2B6, and CYP3A4. [] This broad inhibitory profile suggests a high potential for herb-drug interactions when Sophora flavescens or its constituents are co-administered with medications metabolized by these enzymes.
Q3: Are there any structural studies available for this compound?
A3: While the provided abstracts don't contain specific spectroscopic data for this compound, one abstract mentions "The structure of this compound from Sophora flavescens". [] This suggests that structural characterization has been performed. To obtain the molecular formula, weight, and spectroscopic details, it's recommended to refer to the full research article referenced in the abstract.
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